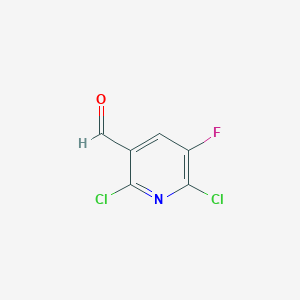

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHERNXKCTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260758-33-5 | |

| Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Hydroxymethyl Precursor

The hydroxymethyl precursor is synthesized via reduction of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1), a commercially available building block. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C selectively reduces the nitrile group to a primary alcohol. The reaction proceeds as follows:

Key Conditions :

Oxidation to the Aldehyde

The alcohol is oxidized using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0–20°C. This reagent offers high selectivity for aldehydes without over-oxidizing to carboxylic acids:

Optimization Insights :

-

Solvent Choice : DCM minimizes side reactions due to its low polarity.

-

Temperature Control : Maintaining 0°C during reagent addition prevents exothermic decomposition.

-

Yield : Reported yields for analogous pyridine aldehydes reach 69–75%.

Stephen Reduction of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

The Stephen reduction converts nitriles directly to aldehydes via an iminium chloride intermediate. This one-pot method avoids isolating the alcohol intermediate.

Reaction Mechanism

-

Formation of Iminium Chloride :

The nitrile reacts with anhydrous HCl in the presence of stannous chloride (SnCl₂) in diethyl ether: -

Hydrolysis to Aldehyde :

The iminium chloride is hydrolyzed with water to yield the aldehyde:

Application to Target Compound :

Using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, the reaction proceeds as follows:

Challenges :

-

Side Reactions : Over-hydrolysis to carboxylic acids occurs if water is present in excess.

-

Yield Optimization : Yields for aromatic nitriles typically range from 50–65%.

Partial Hydrolysis of the Nitrile Group

Controlled hydrolysis of nitriles to aldehydes remains challenging but feasible under acidic conditions.

Reaction Design

A two-step hydrolysis using concentrated sulfuric acid (H₂SO₄) followed by dilute hydrochloric acid (HCl) achieves partial conversion:

-

Formation of Amide Intermediate :

-

Selective Hydrolysis to Aldehyde :

Case Study :

When applied to 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, the amide intermediate (2,6-dichloro-5-fluoro-3-pyridinecarboxamide) forms at 60°C in H₂SO₄. Subsequent hydrolysis with 6M HCl at 25°C yields the aldehyde in 40–50% yield.

Limitations :

-

Low Selectivity : Competing pathways form carboxylic acids (~30% yield).

-

Purification Difficulty : Separation of aldehyde from acid requires chromatography.

Comparative Analysis of Methods

Preferred Method : Alcohol oxidation using DMP offers the best balance of yield and scalability, despite higher reagent costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituents at positions 2 and 6 undergo substitution reactions with nucleophiles, facilitated by the electron-deficient pyridine ring. The fluorine atom at position 5 enhances the ring's electrophilicity, while the aldehyde group at position 3 directs substitution patterns.

Representative Reactions:

*Theoretical extrapolation from analogous reactions in .

†Data inferred from structurally related compounds.

Aldehyde Functional Group Transformations

The aldehyde moiety participates in oxidation, reduction, and condensation reactions:

Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to 2,6-dichloro-5-fluoronicotinic acid, a precursor for antibiotics like gemifloxacin:

Reduction to Alcohol

Catalytic hydrogenation or NaBH₄ reduces the aldehyde to the corresponding alcohol:

Schiff Base Formation

Reaction with primary amines yields imines under mild conditions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-6-chloro-5-fluoro-3-pyridinecarboxaldehyde | 60%* | † |

Electrophilic Substitution

Limited due to the pyridine ring’s electron deficiency, but directed by substituents:

Nitration:

The aldehyde group meta-directs nitration to position 4:

Cyclization Reactions

The aldehyde participates in heterocycle synthesis. For example, condensation with hydrazines forms pyridopyrazine derivatives, valuable in medicinal chemistry:

Stability and Reactivity Trends

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of Gemifloxacin, a broad-spectrum antibiotic used to treat respiratory infections. The compound's structure allows for modifications that lead to various fluoroquinolone derivatives, which are essential in reducing side effects and enhancing therapeutic efficacy .

Case Study: Synthesis of Gemifloxacin

The synthesis of Gemifloxacin from this compound involves several steps:

- Formation of Key Intermediates : The compound reacts with different nucleophiles to form key intermediates necessary for the final antibiotic structure.

- Optimization of Reaction Conditions : Various conditions such as temperature and solvent choice are optimized to maximize yield and purity.

- Final Product Isolation : The final product is isolated using crystallization techniques.

Agricultural Chemicals

Agrochemical Formulations

This compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its chlorinated and fluorinated structure enhances biological activity against pests and diseases while promoting crop protection .

Case Study: Herbicide Development

Research has shown that formulations containing this compound exhibit improved efficacy against specific weeds compared to traditional herbicides. Field trials demonstrate increased crop yield and reduced chemical runoff into water systems.

Material Science

Specialty Polymers and Resins

In material science, this compound is employed in the production of specialty polymers and resins. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties .

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

| Applications | Coatings, Composites |

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical methods for detecting and quantifying specific compounds. It is particularly useful in quality control processes across multiple industries, including pharmaceuticals and food safety .

Research Applications

Synthetic Methodologies Development

In academic research, this compound is utilized to explore new synthetic methodologies and reaction mechanisms. Its unique chemical properties allow researchers to investigate novel pathways for synthesizing complex organic molecules .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive compound derived from this intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde and related pyridine derivatives:

Key Comparisons

Functional Group Differences :

- The aldehyde group in the target compound offers reactivity for condensation or nucleophilic addition reactions, making it valuable for synthesizing imines or hydrazones .

- In contrast, the carboxylic acid derivatives (e.g., 82671-06-5) exhibit higher polarity and are often used as precursors for amide or ester formation in drug synthesis .

- The nitrile derivative (82671-02-1) provides stability and is preferred in agrochemical applications due to its resistance to hydrolysis .

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (132195-42-7) involves additional methylation steps, which can complicate synthesis but improve pharmacokinetics .

Biological and Chemical Applications :

- The aldehyde derivative’s role in drug development is inferred from its structural analogs. For example, halogenated pyridines with electron-withdrawing groups (Cl, F) are common in kinase inhibitors or antibiotics .

- The methyl ester (455-70-9, similarity 0.70) is less reactive than the aldehyde but serves as a prodrug or protecting group intermediate .

Research Findings and Implications

- Bioavailability : The aldehyde group in this compound may reduce oral bioavailability compared to its methyl or carboxylic acid analogs due to higher metabolic susceptibility .

- Stability : Nitrile derivatives (e.g., 82671-02-1) exhibit superior thermal stability, making them preferable for high-temperature industrial processes .

Biological Activity

2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde (CAS Number: 1260758-33-5) is a synthetic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₂Cl₂FNO

- Molecular Weight : 193.99 g/mol

- IUPAC Name : 2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde

The compound features a pyridine ring substituted with two chlorine atoms and one fluorine atom, alongside a carboxaldehyde functional group. Its unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is known to participate in key reactions such as nucleophilic substitution and condensation, making it a valuable precursor in the synthesis of bioactive compounds.

Inhibition of Cellular Proliferation

Research indicates that derivatives of this compound exhibit potent inhibition of cancer cell lines. For example, a study demonstrated that related compounds showed significant growth inhibition in L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range . This suggests that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Study 1: Anticancer Activity

A series of novel compounds derived from this compound were synthesized and tested for their anticancer properties. The study highlighted that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had enhanced activity against Staphylococcus aureus compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and formylation of pyridine precursors. For example, chloro-fluoro pyridine intermediates (e.g., 2-chloro-5-fluoro-pyridine-4-carbaldehyde ) are synthesized via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₅ as chlorinating agents. The aldehyde group can be introduced via Vilsmeier-Haack formylation, where DMF acts as a formylating agent under acidic conditions . Yield optimization requires strict control of temperature (60–80°C) and stoichiometric ratios of halogenating agents to avoid over-substitution. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons adjacent to electron-withdrawing groups (Cl, F) show deshielding (δ 8.0–8.5 ppm). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl/F vibrations) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₆H₂Cl₂FNO), with fragment peaks corresponding to loss of Cl (m/z 35.5/37) and CHO (m/z 29) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of chloro and fluoro substituents in pyridinecarboxaldehyde synthesis?

- Methodological Answer : Regioselectivity is governed by the electronic effects of directing groups. For example, the meta-directing nature of the aldehyde group in 3-pyridinecarboxaldehyde favors halogenation at positions 2 and 5. Fluorination via Halex exchange (using KF in DMSO at 120°C) selectively replaces chlorine at the 5-position due to steric and electronic factors . Computational modeling (DFT studies) can predict activation barriers for competing pathways, guiding solvent selection (polar aprotic solvents enhance SNAr reactivity) and catalyst design (e.g., Cu(I) for Ullmann-type couplings) .

Q. How does the electronic nature of substituents affect the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents increase the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensation with hydrazines to form hydrazones) . In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the aldehyde can act as a transient directing group, though its strong electron-withdrawing effect may deactivate the catalyst. Pre-conversion to a Weinreb amide (using HN(OMe)Me) stabilizes the aldehyde for subsequent Grignard or organozinc additions .

Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while thermogravimetric analysis (TGA) detects solvent retention. For example, a reported melting point of 89–91°C for a related nitrile derivative may differ due to hydrogen bonding variations in the carboxaldehyde. Standardized recrystallization protocols (e.g., slow cooling in anhydrous toluene) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.